![molecular formula C24H25FN6O2 B2933558 2-(1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(4-fluorophenyl)pyridazin-3(2H)-one CAS No. 2034308-22-8](/img/structure/B2933558.png)
2-(1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(4-fluorophenyl)pyridazin-3(2H)-one
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
The compound appears to be a complex organic molecule with several functional groups, including a piperazine ring, a pyridazine ring, and a fluorophenyl group. These functional groups could potentially confer a variety of chemical properties to the compound.
Synthesis Analysis
Without specific information on the compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of similar compounds often involves multi-step reactions, including the formation of the piperazine and pyridazine rings, and the attachment of the fluorophenyl group.Molecular Structure Analysis
The molecular structure of the compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings (cyclopenta, piperazine, and pyridazine) suggests a three-dimensional structure with potentially interesting chemical properties.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound might undergo. However, the presence of the piperazine and pyridazine rings suggests that it might participate in reactions typical of these types of compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a fluorophenyl group might make the compound more lipophilic, which could affect its solubility and reactivity.科研应用
Scientific Research Applications
Pharmacokinetics and Metabolism
Compounds with complex structures similar to the one mentioned are studied for their pharmacokinetics—how they are absorbed, distributed, metabolized, and excreted in the body. For example, the disposition and metabolism of novel compounds like venetoclax (ABT-199), an inhibitor targeting B-cell lymphoma-2 (Bcl-2) proteins, highlight the extensive hepatic metabolism and fecal excretion pathways, with minimal renal clearance (Liu et al., 2017). This research is crucial for understanding the drug's safety and efficacy profiles.
Therapeutic Target Identification
The search for new therapeutic targets often involves studying compounds with unique biological activity. Molecules are screened for their ability to interact with specific receptors, enzymes, or other proteins. For instance, the novel orexin receptor antagonist SB-649868, developed for treating insomnia, was extensively studied to understand its metabolic pathways, showing predominant fecal elimination and identifying unique metabolites (Renzulli et al., 2011). Such studies are vital for drug development and therapeutic application.
Safety And Hazards
The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, some fluorinated compounds can be hazardous due to the potential release of toxic fluoride ions.
未来方向
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses.
Please note that this is a general analysis based on the structure of the compound and not on specific information about the compound itself. For a more accurate analysis, more information would be needed.
性质
IUPAC Name |
2-[1-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-1-oxopropan-2-yl]-6-(4-fluorophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O2/c1-16(31-23(32)10-9-21(28-31)17-5-7-19(25)8-6-17)24(33)30-13-11-29(12-14-30)22-15-18-3-2-4-20(18)26-27-22/h5-10,15-16H,2-4,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSMEDJFRJTCCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NN=C3CCCC3=C2)N4C(=O)C=CC(=N4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(4-fluorophenyl)pyridazin-3(2H)-one | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2933476.png)
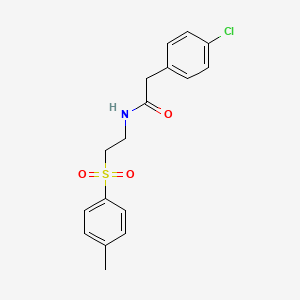
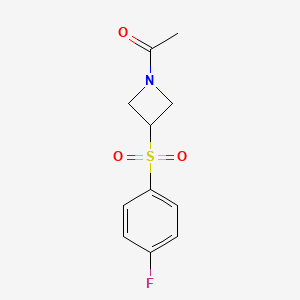
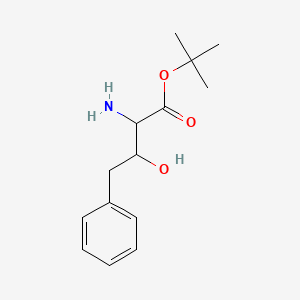
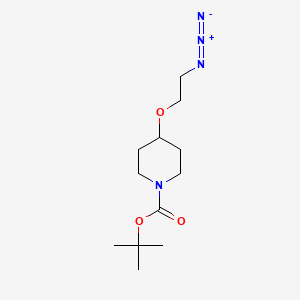
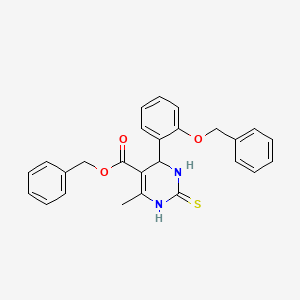
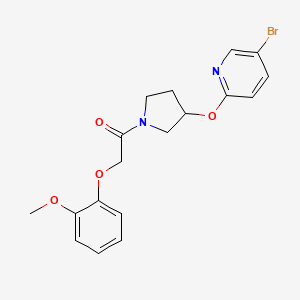
![(E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetohydrazide](/img/structure/B2933489.png)

![methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-tert-butylphenyl)sulfonyl]acrylate](/img/structure/B2933492.png)
![(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2933493.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/no-structure.png)
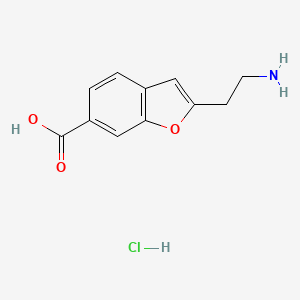
![2-[4-[(2,2-Difluorocyclopropyl)methoxy]-3,5-dimethoxyphenyl]ethanamine](/img/structure/B2933497.png)